Calcium sulfate dihydrate

Description

Properties

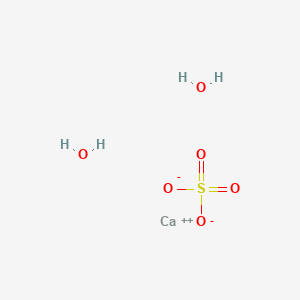

IUPAC Name |

calcium;sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHVRUKOFIRIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4 . 2H2O, CaH4O6S | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047514 | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |

| Record name | Calcium sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.32 g/cm³ | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10101-41-4, 13397-24-5 | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphogypsum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-150 °C | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical Properties of Calcium Sulfate Dihydrate for Bone Grafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfate dihydrate, commonly known as gypsum, has a long and established history as a synthetic bone graft substitute. Its appeal in orthopedic and maxillofacial applications stems from a unique combination of biocompatibility, biodegradability, and osteoconductivity.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of medical-grade this compound relevant to its use in bone regeneration. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and utilization of this biomaterial.

Core Physicochemical Properties

The efficacy of this compound as a bone graft is intrinsically linked to its material characteristics. These properties dictate its handling during surgery, its interaction with the biological environment, and its eventual replacement by new bone tissue.

Solubility and Degradation

One of the most critical properties of this compound is its predictable resorption rate.[2] Unlike some synthetic grafts that can persist for long periods, calcium sulfate dissolves in physiological fluids, creating space for new bone to form.[3] This dissolution is a key aspect of its biocompatibility, as the material is completely resorbed without eliciting a significant inflammatory response.[3]

The solubility of this compound in pure water is approximately 2.0–2.5 g/L at 25°C.[2] It exhibits retrograde solubility, meaning it becomes less soluble at higher temperatures.[2] The in vivo degradation rate is influenced by factors such as the graft's surface area, porosity, and the surrounding biological environment. Generally, complete resorption occurs within 6 to 12 weeks.[3]

Setting Reaction and Time

Calcium sulfate for bone graft applications is typically supplied as calcium sulfate hemihydrate (CaSO₄·½H₂O), also known as Plaster of Paris. When mixed with an aqueous solution, it undergoes an exothermic reaction to form this compound (CaSO₄·2H₂O), a hardened, crystalline structure.[2]

The setting time is a crucial parameter for surgical handling. An ideal bone graft substitute should have a setting time that allows for proper molding and placement into the bone defect before hardening. The initial setting time of pure calcium sulfate cement is approximately 25 minutes, which is generally considered acceptable for surgical procedures.[4] However, this can be modulated by the addition of accelerators or retarders. For instance, adding this compound crystals can accelerate the setting time to less than 5 minutes.[5]

Mechanical Strength

The mechanical properties of this compound are important for providing initial stability to the bone defect. While not intended for load-bearing applications, it should possess sufficient compressive strength to withstand physiological stresses during the early stages of healing. The compressive strength of this compound is reported to be higher than that of cancellous bone, though its tensile strength is slightly lower.[2]

Optimizing processing parameters, such as applying pressure during setting and controlling the powder-to-water ratio, can significantly enhance the flexural strength of the final product.[6]

Biocompatibility and Osteoconductivity

Calcium sulfate is considered highly biocompatible, meaning it does not elicit a significant adverse immune response.[3] It is osteoconductive, providing a scaffold that supports the infiltration of blood vessels and osteogenic cells, which are essential for new bone formation.[3][7] The release of calcium ions during its dissolution is believed to create a favorable environment for osteoblasts, potentially stimulating bone regeneration.[8]

Quantitative Data Summary

The following tables summarize key quantitative data on the physicochemical properties of this compound for bone grafts.

| Property | Value | References |

| Solubility in Water (25°C) | ~2.0–2.5 g/L | [2] |

| In Vivo Resorption Time | 6 - 12 weeks | [3] |

| Initial Setting Time (Pure) | ~25 minutes | [4] |

| Compressive Strength | Higher than cancellous bone | [2] |

| Tensile Strength | Slightly lower than cancellous bone | [2] |

Signaling Pathways in Calcium Sulfate-Mediated Osteogenesis

The osteoconductive properties of calcium sulfate are, in part, attributed to its ability to influence cellular signaling pathways involved in bone formation. The release of calcium ions and the surface characteristics of the material can trigger a cascade of events that promote the differentiation and activity of bone-forming cells. Two key pathways identified are the TGF-β/Smad and PI3K-Akt signaling pathways.

Caption: Key signaling pathways in osteogenesis influenced by calcium sulfate.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of calcium sulfate-based bone grafts.

Preparation of Calcium Sulfate Hemihydrate (CSH)

A common method for preparing the α-form of CSH involves a wet method.[9]

-

Initial Heating: this compound (CSD) is heated at 132°C for 30 minutes.

-

Solution Mixing: The heated CSD is then mixed with a 30% calcium chloride (CaCl₂) solution.

-

Second Heating: The mixture is heated again at 132°C for 30 minutes.

-

Washing: The CaCl₂ is washed and removed with water.

-

Final Heating: The remaining material is incubated at 132°C for 30 minutes.

-

Drying and Milling: The resulting product is dried in an oven at 50°C and then milled to a fine powder.

Caption: Workflow for the preparation of α-calcium sulfate hemihydrate.

Compressive Strength Testing

The compressive strength of set calcium sulfate cement is a critical mechanical property. Testing is often performed according to standards adapted from those for hydraulic cements, such as ASTM C39.[10][11]

-

Specimen Preparation: Cylindrical specimens of the set this compound are prepared with specific dimensions.

-

Curing: The specimens are allowed to cure for a specified period (e.g., 24 hours) in a controlled environment.

-

Testing Machine: A compression testing machine is used.

-

Loading: The specimen is placed between the platens of the machine, and a compressive axial load is applied at a constant rate (e.g., 0.25 ± 0.05 MPa/s) until failure.[11]

-

Calculation: The compressive strength is calculated by dividing the maximum load at failure by the cross-sectional area of the specimen.

Setting Time Determination

The setting time of calcium sulfate-based bone cements can be determined using methods analogous to those for dental cements or bone cements. One common method involves the use of a Gillmore apparatus.

-

Sample Preparation: The calcium sulfate hemihydrate powder is mixed with the liquid component to form a paste.

-

Molding: The paste is placed into a mold of standardized dimensions.

-

Initial Set: A weighted needle (e.g., 1/4 lb) is gently placed on the surface of the paste. The initial setting time is recorded as the time when the needle no longer leaves a complete circular impression.

-

Final Set: A heavier weighted needle (e.g., 1 lb) is used. The final setting time is the time at which this needle no longer visibly indents the surface.

In Vitro Degradation Testing

The degradation rate of calcium sulfate can be assessed in vitro by immersing samples in a simulated physiological solution.

-

Sample Preparation: Pellets or discs of the set this compound of known weight and surface area are prepared.

-

Immersion: The samples are immersed in a simulated body fluid (SBF) or phosphate-buffered saline (PBS) at 37°C. The ratio of the sample surface area to the solution volume is kept constant.

-

Solution Refreshment: The immersion solution is refreshed at regular intervals (e.g., daily) to maintain a constant chemical composition.[12]

-

Weight Measurement: At predetermined time points, the samples are removed, gently washed with deionized water, dried, and weighed.

-

Calculation: The weight loss over time is calculated to determine the degradation rate.

Biocompatibility Assessment (Cell Culture)

In vitro cell culture assays are used to evaluate the potential cytotoxicity of the material.

-

Cell Line: A relevant cell line, such as human osteoblast-like cells (e.g., MG-63) or fibroblasts (e.g., 3T3), is used.[13]

-

Material Extracts: Extracts of the calcium sulfate material are prepared by incubating the sterilized material in a cell culture medium for a specific period (e.g., 24 hours).

-

Cell Exposure: The cells are cultured in the presence of the material extracts at different concentrations.

-

Viability Assay: Cell viability is assessed using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[13]

-

Analysis: The viability of cells exposed to the material extracts is compared to that of control cells cultured in a standard medium.

Caption: Workflow for in vitro biocompatibility assessment.

In Vivo Evaluation (Animal Models)

Animal models are crucial for evaluating the in vivo performance of calcium sulfate bone grafts.

-

Animal Selection: Common animal models include rabbits, rats, and sheep, depending on the size of the defect to be studied.[2][14]

-

Defect Creation: A critical-sized bone defect is surgically created in a suitable location, such as the femur, tibia, or calvaria.

-

Implantation: The defect is filled with the calcium sulfate graft material. A control group with an empty defect or a defect filled with an autograft is typically included.

-

Healing Period: The animals are allowed to heal for specific periods (e.g., 4, 8, 12 weeks).

-

Analysis: After the healing period, the animals are euthanized, and the defect sites are harvested for analysis.

-

Evaluation Methods: Evaluation includes radiographic imaging (X-ray, micro-CT) to assess bone formation and graft resorption, and histological analysis to examine the cellular response and new bone architecture.[15]

Conclusion

This compound possesses a favorable combination of physicochemical properties that make it a valuable and versatile material for bone grafting applications. Its biocompatibility, controlled resorption rate, and osteoconductive nature provide a conducive environment for bone regeneration. A thorough understanding of its material characteristics, as detailed in this guide, is paramount for its effective use in research, development, and clinical practice. The provided experimental protocols offer a framework for the standardized evaluation of existing and novel calcium sulfate-based bone graft substitutes.

References

- 1. Application of calcium sulfate as graft material in implantology and maxillofacial procedures: A review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An osteogenic cell culture system to evaluate the cytocompatibility of Osteoset, a calcium sulfate bone void filler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maximizing the strength of calcium sulfate for structural bone grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone regeneration with calcium sulfate: evidence for increased angiogenesis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effects and Osteogenic Activity of Calcium Sulfate with and without Recombinant Human Bone Morphogenetic Protein 2 and Nano-Hydroxyapatite Adjacent to MG-63 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Injectable Calcium Sulfate and Self-Setting Calcium Phosphate Composite Bone Graft Materials for Minimally Invasive Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forneyonline.com [forneyonline.com]

- 11. ASTM C39 Concrete Cylinder Compression Testing - ADMET [admet.com]

- 12. A Facile Synthesis Process and Evaluations of α-Calcium Sulfate Hemihydrate for Bone Substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo evaluation of calcium sulfate as a bone graft substitute for lumbar spinal fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Revolutionizing Waste Management: A Technical Guide to the Synthesis of Calcium Sulfate Dihydrate Nanoparticles from Industrial Byproducts

For Immediate Release

A comprehensive technical guide has been released, detailing innovative methodologies for the synthesis of high-value calcium sulfate dihydrate (gypsum) nanoparticles from common industrial waste streams. This whitepaper provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and visual workflows for converting phosphogypsum, flue gas desulfurization (FGD) gypsum, and other calcium- and sulfate-rich wastes into advanced nanomaterials.

The guide addresses the critical need for sustainable waste management solutions while simultaneously offering a pathway to produce valuable nanomaterials for a range of applications, including pharmaceuticals, construction, and environmental remediation. By harnessing industrial byproducts, these processes offer a cost-effective and environmentally responsible alternative to conventional nanoparticle synthesis.

Introduction: From Industrial Waste to Nanomaterial Asset

Industrial processes generate vast quantities of waste materials rich in calcium and sulfate ions. Key among these are phosphogypsum, a byproduct of phosphoric acid production, and flue gas desulfurization (FGD) gypsum, which originates from coal-fired power plants. Traditionally, the disposal of these materials has posed significant environmental and economic challenges. This guide explores the transformation of these liabilities into valuable assets through their conversion into this compound (CaSO₄·2H₂O) nanoparticles. The synthesis of gypsum nanoparticles from these waste streams not only mitigates waste accumulation but also provides a sustainable source of a versatile nanomaterial.

Synthesis Methodologies: Detailed Experimental Protocols

Several methods have been developed to synthesize this compound nanoparticles from industrial waste. The choice of method often depends on the specific waste stream, desired particle size, and required purity. Below are detailed protocols for three common approaches: controlled precipitation, hydrothermal synthesis, and microemulsion.

Controlled Precipitation from Spent Sulfuric Acid and Limestone Waste

This method is effective for converting acidic and calcareous waste streams into gypsum nanoparticles. The reaction involves the neutralization of sulfuric acid with a calcium carbonate source under controlled conditions to influence nucleation and growth of the nanoparticles.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a slurry of finely ground limestone waste in deionized water.

-

Dilute the spent sulfuric acid to a concentration of 53-55 wt.% with deionized water.[1]

-

-

Reaction:

-

Heat the limestone slurry to a temperature between 40-60°C in a stirred-tank reactor.[1]

-

Slowly add the diluted sulfuric acid to the slurry at a controlled rate of 0.55–0.85 L/h while maintaining constant stirring (25–35 rad/min).[1]

-

Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH is achieved and CO₂ evolution ceases.[1]

-

-

Particle Size Control and Aging:

-

Introduce a small quantity of pre-synthesized this compound suspension to act as seed crystals, promoting controlled growth.

-

Age the resulting suspension for 2.5–4 hours with continuous stirring to facilitate the growth of uniform particles.[1]

-

-

Purification and Drying:

-

Filter the suspension to separate the this compound precipitate from the mother liquor.

-

Wash the precipitate multiple times with deionized water to remove any soluble impurities.

-

Dry the purified precipitate in an oven at a controlled temperature to obtain the final nanoparticle powder.

-

Hydrothermal Synthesis from Flue Gas Desulfurization (FGD) Gypsum

Hydrothermal synthesis is a versatile method for producing well-defined crystalline nanoparticles. This protocol adapts the method for the conversion of FGD gypsum into this compound nanowhiskers or nanoparticles.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a slurry of FGD gypsum in deionized water. The water-to-material ratio can be optimized, with ratios around 11:1 being reported as effective.

-

For enhanced control over particle morphology, additives such as glycerol can be introduced to the slurry.

-

-

Hydrothermal Reaction:

-

Transfer the gypsum slurry to a stainless-steel autoclave.

-

Heat the autoclave to a reaction temperature of approximately 160°C.

-

Maintain a constant stirring speed of 200-300 rpm during the reaction.

-

Allow the reaction to proceed for a defined duration, typically around 1 hour.

-

-

Stabilization and Purification:

-

After the reaction, cool the autoclave to room temperature.

-

To prevent agglomeration and stabilize the nanoparticles, a stabilizing agent such as octodecyl betaine can be added to the suspension.

-

Filter the suspension and wash the collected nanoparticles thoroughly with deionized water and ethanol.

-

-

Drying:

-

Dry the purified nanoparticles in an oven under controlled conditions to yield the final product.

-

Synthesis from Waste Eggshells

A sustainable and eco-friendly approach utilizes waste eggshells, a readily available source of calcium carbonate, to produce this compound nanoparticles with crystallite sizes in the range of 19-20 nm.[2]

Experimental Protocol:

-

Precursor Preparation:

-

Collect and thoroughly wash waste eggshells with deionized water to remove any organic residues.

-

Dry the cleaned eggshells and grind them into a fine powder.

-

-

Reaction:

-

Disperse the eggshell powder in a solution of sulfuric acid.

-

Stir the mixture at a constant speed (e.g., 100 rpm) until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.[2]

-

-

Precipitation and Drying:

-

The this compound precipitates out of the solution.

-

Evaporate the solvent by drying the mixture in an oven at 60°C for 48 hours to obtain the nanoparticle powder.[2]

-

Quantitative Data Summary

The following tables summarize the key quantitative data from various synthesis methods, providing a comparative overview of the process parameters and the resulting nanoparticle characteristics.

Table 1: Synthesis Parameters for this compound from Industrial Waste

| Waste Source | Synthesis Method | Temperature (°C) | Reaction Time (h) | Key Reagents/Additives | Reference |

| Spent Sulfuric Acid & Limestone | Controlled Precipitation | 40-60 | 2.5-4 (aging) | Seed crystals | [1] |

| FGD Gypsum | Hydrothermal | 160 | 1 | Glycerol, Octodecyl betaine | |

| Waste Eggshells | Direct Reaction | 60 (drying) | 48 (drying) | Sulfuric acid | [2] |

Table 2: Characteristics of Synthesized this compound Nanoparticles

| Waste Source | Particle Size | Morphology | Purity (% CaSO₄·2H₂O) | Yield (%) | Reference |

| Spent Sulfuric Acid & Limestone | 82 nm (average grain size) | Prismatic | >95 | - | [1] |

| FGD Gypsum | 260 nm (diameter) | Whiskers | >93.4 (starting material) | - | |

| Waste Eggshells | 19-20 nm (crystallite size) | Plate-like | - | 84.73 - 87.74 | [2] |

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Controlled precipitation workflow.

Caption: Hydrothermal synthesis workflow.

Caption: Synthesis from waste eggshells workflow.

Conclusion and Future Outlook

The synthesis of this compound nanoparticles from industrial waste represents a significant advancement in the fields of materials science and environmental management. The protocols outlined in this guide demonstrate viable pathways for converting low-value byproducts into high-performance nanomaterials. Further research should focus on optimizing these processes for scalability and exploring the full potential of the resulting nanoparticles in various applications, including targeted drug delivery, advanced composites, and environmental remediation technologies. The continued development of such sustainable synthesis routes is paramount for the transition to a circular economy.

References

A Technical Guide to the Crystal Structure and Morphology of Synthetic Calcium Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure and morphology of synthetic calcium sulfate dihydrate (gypsum), a material of significant interest in pharmaceutical applications, biomaterials, and industrial processes. Understanding and controlling its crystallization is crucial for optimizing its performance characteristics, such as dissolution rates, bioavailability, and mechanical properties.

Crystal Structure of this compound

Synthetic this compound, chemically represented as CaSO₄·2H₂O, crystallizes in the monoclinic system. This structure is characterized by layers of calcium and sulfate ions strongly bonded together, separated by sheets of water molecules. This layered arrangement results in the characteristic properties of gypsum, including its perfect cleavage along the {010} plane.

The crystallographic parameters of this compound have been determined with high precision using X-ray diffraction techniques. These parameters define the unit cell of the crystal lattice.

Crystallographic Data

The accepted crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a | 6.284(1) Å |

| b | 15.200(1) Å |

| c | 6.523(1) Å |

| β | 127.41(1)° |

| Unit Cell Volume (V) | 494.9 ų |

| Formula Units per Cell (Z) | 4 |

Data sourced from Boeyens, J.C.A. & Ichharam, V.V.H. (2002).[1][2]

Morphology of Synthetic this compound

The external shape, or morphology, of this compound crystals is highly dependent on the conditions of crystallization. The ability to control crystal morphology is critical as it directly influences bulk properties such as powder flow, compaction, and dissolution rate. Common morphologies observed include needle-like (acicular), plate-like (tabular), and prismatic crystals.

Factors Influencing Crystal Morphology

Several key parameters can be manipulated during the synthesis process to control the final crystal morphology. These include temperature, pH, supersaturation, and the presence of additives.

-

Temperature: Temperature has a significant effect on both the crystal phase and morphology. At temperatures up to 100°C, this compound is the stable phase.[3] Increasing the temperature within this range can lead to a transition from needle-like to more prismatic or plate-like crystals.[4][5]

-

pH: The pH of the crystallization medium affects the nucleation and growth rates. Nucleation is reported to be markedly affected by pH.[6] Lower pH values (acidic conditions) can favor the formation of acicular crystals.[7]

-

Additives: The presence of organic or inorganic additives can profoundly alter the crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. For example, some organic acids can induce a transformation from long, needle-like crystals to shorter, columnar shapes.[8] Natural organic matter, such as humic acid, has been shown to alter the morphology from the characteristic needle-like shape to a polygon-like shape.[9]

-

Seeding: The introduction of seed crystals can influence the particle size distribution of the final product. Seeding can lead to a decrease in the mean particle size of the gypsum formed.[4]

The following diagram illustrates the logical workflow for controlling the morphology of synthetic this compound.

Caption: Logical workflow illustrating the influence of key synthesis parameters on the final morphology of this compound crystals.

Quantitative Morphological Data

The following table summarizes representative particle size data for synthetic this compound produced under different conditions.

| Synthesis Condition | Mean Particle Size (d₅₀) | Particle Size Range | Morphology |

| Uncalcined Synthetic Gypsum | ~35 µm | 10 - 100 µm | Not specified |

| Calcined Synthetic Gypsum | 2.1 µm | 1.56 - 1.99 µm (most frequent) | Not specified |

| Precipitation at 25°C | 12.3 µm | Not specified | Needle-like |

| Precipitation at 80°C | 7.8 µm | Not specified | Plate-like |

| From industrial waste, optimized | 18 - 28 µm | Agglomerates 200 - 600 µm | Prismatic |

Data compiled from various sources.[3][5][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Precipitation

This protocol describes a common laboratory method for producing this compound by reacting calcium chloride and sodium sulfate.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare equimolar aqueous solutions of calcium chloride and sodium sulfate (e.g., 0.5 M).

-

Place the sodium sulfate solution in a beaker on a magnetic stirrer and begin stirring at a constant rate.

-

Slowly add the calcium chloride solution to the sodium sulfate solution. The rate of addition can be controlled to influence nucleation and growth.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow the crystals to age and grow.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected crystals with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Dry the purified this compound in an oven at a low temperature (e.g., 40-50°C) to avoid dehydration to the hemihydrate form.

Characterization by X-ray Diffraction (XRD)

XRD is used to confirm the crystal phase and determine the crystallographic parameters of the synthesized material.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Grind the dried this compound sample to a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection. A typical scan range for 2θ would be from 5° to 75°, with a step size of 0.02° and a scan speed of 1-2° per minute.[11]

-

Initiate the X-ray scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a reference pattern for this compound from a database (e.g., JCPDS).

Characterization by Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology (shape and size) of the synthesized crystals.

Instrumentation:

-

Scanning Electron Microscope

Procedure:

-

Mount a small amount of the dry powder sample onto an SEM stub using double-sided carbon tape.

-

Ensure the sample is evenly dispersed and that individual crystals can be observed.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[12]

-

Place the coated stub into the SEM chamber and evacuate to high vacuum.

-

Apply an accelerating voltage (e.g., 15-20 kV) and focus the electron beam on the sample.

-

Acquire images at various magnifications to observe the overall crystal morphology and surface details.

-

Use the SEM software to measure the dimensions of the crystals to determine their size distribution and aspect ratios.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of the Calcination Temperature of Synthetic Gypsum on the Particle Size Distribution and Setting Time of Modified Building Materials | MDPI [mdpi.com]

- 11. Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digibug.ugr.es [digibug.ugr.es]

An In-depth Technical Guide to the Thermal Decomposition Kinetics of Calcium Sulfate Dihydrate Under Isothermal Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a critical component in various industrial and pharmaceutical applications. Its thermal behavior, specifically its dehydration kinetics, is of paramount importance for process control, material stability, and product performance. This guide provides a comprehensive overview of the isothermal thermal decomposition kinetics of this compound, detailing the multi-step reaction pathway, experimental protocols for its characterization, and the kinetic models used for analysis. Quantitative data from key studies are summarized, and a standardized experimental workflow is visualized to aid in research and development.

The Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but a sequential dehydration process. Under controlled heating, it typically proceeds in two main stages, first forming the hemihydrate (bassanite) and subsequently the anhydrous form (anhydrite).[1][2][3][4][5]

The reactions are as follows:

-

Step 1: Gypsum to Hemihydrate CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5 H₂O

-

Step 2: Hemihydrate to Anhydrite CaSO₄·0.5H₂O → CaSO₄ + 0.5 H₂O

The pathway can vary from a single-step dehydration to a distinct two-step process, a variation that is significantly influenced by experimental conditions, particularly the partial pressure of water vapor (p(H₂O)) in the surrounding atmosphere.[6][7] Isothermal studies have demonstrated that the initial conversion from dihydrate to hemihydrate can commence at temperatures as low as 50°C.[8]

Experimental Protocol: Isothermal Thermogravimetric Analysis (TGA)

Isothermal thermogravimetry is the primary technique for studying the decomposition kinetics of this compound. It involves monitoring the mass of a sample over time at a constant temperature.

3.1 Methodology

-

Apparatus: A high-precision Thermogravimetric Analyzer (TGA) is used, capable of maintaining a stable isothermal temperature and accurately measuring mass changes.[1][8][9]

-

Sample Preparation: A small, consistent mass (e.g., 20-35 mg) of powdered this compound is used for each experiment to ensure uniform heat distribution.[1][8]

-

Crucible: Samples are placed in an inert crucible, typically made of alumina ceramic or aluminum.[8] To control the atmosphere immediately surrounding the sample, a crucible with a pinhole lid may be employed, creating a semi-hermetic state.[4][10]

-

Atmosphere: The measurement cell is continuously purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20 mL/min) to eliminate reactive gases.[1][8] The humidity or water vapor partial pressure within the purge gas is a critical parameter that must be controlled and reported, as it directly influences the reaction kinetics.[6][7][11]

-

Thermal Program:

-

The sample is rapidly heated to a predetermined isothermal temperature (e.g., 70°C, 90°C, 125°C).[8]

-

The temperature is held constant for a sufficient duration to observe the complete or near-complete dehydration step.

-

The mass of the sample is recorded as a function of time.

-

The experiment is repeated at several different isothermal temperatures to gather data for kinetic analysis.

-

3.2 Data Acquisition and Analysis The primary output is a set of isothermal mass loss vs. time curves. These curves often exhibit a sigmoidal shape, which is characteristic of solid-state reactions governed by nucleation and growth mechanisms.[7] The rate of transformation is observed to increase with higher isothermal temperatures.[8]

Kinetic Modeling and Data

The isothermal decomposition data are fitted to various solid-state reaction models to determine the reaction mechanism and calculate kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A).

4.1 Common Kinetic Models

-

Johnson-Mehl-Avrami-Erofe'ev (JMAE) Model: This model is frequently applied to describe processes controlled by nucleation and the growth of nuclei.[12]

-

Prout-Tompkins Model: This model is typically used for autocatalytic reactions, where the product of the reaction catalyzes further decomposition.[12]

-

Diffusion-Controlled Models: In some cases, the reaction rate may be limited by the diffusion of water vapor away from the crystal, for which diffusion-based models are appropriate.[11]

4.2 Quantitative Kinetic Data The activation energy for the dehydration of calcium sulfate hydrates varies significantly depending on the specific dehydration step (dihydrate to hemihydrate or hemihydrate to anhydrite) and the experimental conditions, especially water vapor pressure.

| Dehydration Step | Method | Activation Energy (Ea) | Conditions / Notes | Reference |

| CaSO₄·0.5H₂O → CaSO₄ | Isothermal TGA | 26.8 kJ/mol (6.4 kcal/mol) | Low water vapor pressure (10⁻⁵ mm) | [11] |

| CaSO₄·0.5H₂O → CaSO₄ | Isothermal TGA | 205 kJ/mol (49 kcal/mol) | High water vapor pressure (42 mm) | [11] |

| CaSO₄·2H₂O Dehydration | Hydrothermal Crystallization | 35.02 kJ/mol | Calculated using the Friedman method. | [13] |

| CaSO₄·2H₂O Dissolution | - | 24.0 kJ/mol | Process is likely diffusion-controlled. | [14] |

| CaSO₄·2H₂O Growth | - | 64.0 kJ/mol | Process controlled at the crystal surface. | [14] |

Visualized Workflows and Pathways

To clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Isothermal TGA Kinetic Analysis.

Caption: Thermal Decomposition Pathway of Gypsum.

References

- 1. Thermal Analysis of this compound and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. scribd.com [scribd.com]

- 4. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 5. linseis.com [linseis.com]

- 6. An advanced kinetic approach to the multistep thermal dehydration of this compound under different heating and water vapor conditions: kinetic deconvolution and universal isoconversional analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity of Gypsum-Based Materials Subjected to Thermal Load: Investigation of Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Study of Dehydration and Thermal Degradation of Gypsum Board at Elevated Temperatures [publications.iafss.org]

- 10. tainstruments.com [tainstruments.com]

- 11. Studies in the system calcium sulphate–water. Part II. The kinetics of dehydration of β-CaSO4,½H2O - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Intricacies of Gypsum Solubility: A Deep Dive into High-Ionic-Strength Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a critical parameter in numerous industrial and pharmaceutical processes. In drug development, understanding gypsum's behavior in high-ionic-strength solutions is paramount, as formulation buffers and physiological fluids often present such environments. This technical guide provides a comprehensive overview of the core principles governing gypsum solubility in these complex aqueous systems, supported by quantitative data, detailed experimental methodologies, and logical relationship diagrams.

Factors Influencing Gypsum Solubility in High-Ionic-Strength Solutions

The dissolution of this compound is not a simple process of a solid dissolving in a solvent. It is a dynamic equilibrium influenced by a multitude of factors, particularly in solutions with high concentrations of dissolved salts. The interplay of these factors dictates the extent to which gypsum will dissolve, which can have significant implications for product stability, manufacturing processes, and in vivo performance of pharmaceutical formulations.

The primary factors affecting the solubility of this compound in high-ionic-strength solutions are:

-

Ionic Strength: The total concentration of ions in a solution significantly impacts the activity of the calcium and sulfate ions. In dilute solutions, the solubility of gypsum is relatively low. However, as the ionic strength increases with the addition of salts like sodium chloride (NaCl), the solubility of gypsum initially increases, reaches a maximum, and then begins to decrease at very high salt concentrations. This phenomenon is attributed to the decrease in the activity coefficients of the Ca²⁺ and SO₄²⁻ ions at higher ionic strengths.[1][2]

-

Common Ion Effect: The presence of a common ion, either Ca²⁺ or SO₄²⁻, from another salt in the solution will suppress the dissolution of gypsum, leading to a decrease in its solubility.[3] This is a direct consequence of Le Chatelier's principle, where the equilibrium of the dissolution reaction shifts to the left in the presence of excess product ions.

-

Complex Ion Formation: In some high-ionic-strength solutions, the formation of ion pairs or complexes, such as CaSO₄⁰, can occur.[1] The formation of these neutral or charged complexes effectively removes free calcium or sulfate ions from the solution, which in turn drives further dissolution of the solid gypsum to re-establish equilibrium, thereby increasing its apparent solubility.

-

Temperature: Temperature has a complex effect on the solubility of the different forms of calcium sulfate. For gypsum (the dihydrate form), the stable temperature range is generally considered to be between 273.15 K and 315.95 K (0°C to 42.8°C).[4][5] Above this temperature range, the anhydrite form (CaSO₄) becomes the more stable phase.

-

Presence of Other Ions: The specific types of ions present in the solution can have a significant impact. For instance, the solubility of gypsum is different in solutions of NaCl compared to solutions of magnesium chloride (MgCl₂) of the same ionic strength.[6] Some ions can have a "salting-in" effect, increasing solubility, while others can have a "salting-out" effect.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various high-ionic-strength solutions at different temperatures. The data has been compiled from multiple research sources to provide a comparative overview.

Table 1: Solubility of this compound in Aqueous NaCl Solutions

| Temperature (°C) | NaCl Concentration (mol/kg) | CaSO₄·2H₂O Solubility (g/kg H₂O) |

| 25 | 0 | 2.09 |

| 25 | 1.0 | 4.85 |

| 25 | 2.0 | 6.30 |

| 25 | 3.0 | 6.80 |

| 25 | 4.0 | 6.85 |

| 25 | 5.0 | 6.60 |

| 35 | 0 | 2.15 |

| 35 | 1.0 | 5.20 |

| 35 | 2.0 | 6.80 |

| 35 | 3.0 | 7.50 |

| 35 | 4.0 | 7.60 |

| 35 | 5.0 | 7.30 |

Data compiled from various sources, including Shukla et al. (2008).[1]

Table 2: Solubility of this compound in Other High-Ionic-Strength Solutions at 25°C

| Solution | Concentration (mol/kg) | CaSO₄·2H₂O Solubility (g/kg H₂O) |

| MgCl₂ | 1.0 | 5.90 |

| MgCl₂ | 2.0 | 8.10 |

| MgCl₂ | 3.0 | 9.20 |

| H₂SO₄ | 0.5 | 1.80 |

| H₂SO₄ | 1.0 | 1.65 |

| H₂SO₄ | 2.0 | 1.50 |

Data compiled from various sources, including research on the effects of different chloride salts and sulfuric acid solutions.[6][7]

Experimental Protocols

The determination of the solubility of this compound in high-ionic-strength solutions requires precise and well-controlled experimental procedures. The most common method is the isothermal dissolution equilibrium method . The following is a detailed protocol synthesized from established laboratory practices.

Isothermal Dissolution Equilibrium Method

Objective: To determine the equilibrium solubility of this compound in a specific high-ionic-strength solution at a constant temperature.

Materials and Equipment:

-

Reagent-grade this compound (gypsum) powder

-

High-purity salts for preparing the high-ionic-strength solutions (e.g., NaCl, MgCl₂)

-

Deionized water (18.2 MΩ·cm)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Borosilicate glass reaction vessels with airtight seals

-

Magnetic stirrer and stir bars

-

Analytical balance (± 0.0001 g)

-

Filtration apparatus with 0.22 µm or 0.45 µm membrane filters

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Apparatus for calcium ion concentration analysis (e.g., Atomic Absorption Spectrometer or EDTA titration setup)

Procedure:

-

Preparation of the High-Ionic-Strength Solution:

-

Accurately weigh the required amount of the desired salt (e.g., NaCl) to achieve the target molality.

-

Dissolve the salt in a known mass of deionized water in a volumetric flask. Ensure complete dissolution.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a reaction vessel containing a known volume of the prepared high-ionic-strength solution. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the reaction vessel to prevent evaporation.

-

Place the vessel in the thermostatically controlled water bath set to the desired experimental temperature.

-

Continuously agitate the mixture using a magnetic stirrer or shaker to facilitate dissolution and ensure a homogeneous suspension.

-

Allow the system to equilibrate for a sufficient period. The equilibration time can vary depending on the temperature and the specific solution but is typically in the range of 24 to 72 hours. It is advisable to perform preliminary kinetic studies to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the solid phase to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To prevent temperature changes that could affect solubility, it is recommended to pre-warm or pre-cool the pipette to the experimental temperature.

-

Immediately filter the sample through a 0.22 µm or 0.45 µm membrane filter to remove all undissolved solid particles. This step is critical to obtain an accurate measurement of the dissolved concentration.

-

-

Analysis of Calcium Ion Concentration:

-

Accurately dilute the filtered sample to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of calcium ions in the diluted sample using one of the following methods:

-

Atomic Absorption Spectroscopy (AAS): This is a highly sensitive and specific method for determining the concentration of metal ions. A calibration curve should be prepared using standard solutions of known calcium concentrations in a matrix that matches the high-ionic-strength of the samples as closely as possible to minimize matrix effects.

-

Complexometric Titration with EDTA: This is a classic and reliable method. The sample is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with calcium ions. A suitable indicator, such as Eriochrome Black T, is used to determine the endpoint of the titration. The pH of the solution must be carefully controlled (typically around 10) to ensure the quantitative reaction between Ca²⁺ and EDTA.

-

-

-

Calculation of Solubility:

-

From the determined calcium ion concentration and the dilution factor, calculate the concentration of calcium in the original saturated solution.

-

Assuming the dissolution of CaSO₄·2H₂O is congruent, the molar concentration of sulfate will be equal to the molar concentration of calcium.

-

Convert the molar concentration to the desired units of solubility (e.g., g/kg H₂O).

-

Logical Relationships and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and the experimental workflow described in this guide.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for determining gypsum solubility.

Conclusion

The solubility of this compound in high-ionic-strength solutions is a multifaceted phenomenon governed by a delicate balance of thermodynamic factors. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting and controlling the behavior of gypsum in complex formulations and biological systems. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for navigating the challenges associated with gypsum solubility in high-salt environments. The application of robust experimental techniques and a clear understanding of the underlying chemical principles will enable the development of more stable and effective pharmaceutical products.

References

The Unfolding of Crystals: An In-depth Technical Guide to the Mechanism of Calcium Sulfate Dihydrate Precipitation from Supersaturated Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfate dihydrate, commonly known as gypsum, is a mineral of significant interest across various scientific and industrial domains, from geology and materials science to pharmaceuticals and industrial water treatment. Its precipitation from supersaturated solutions is a critical phenomenon that can be both beneficial, as in the production of plaster, and detrimental, leading to scale formation in industrial equipment. Understanding the intricate mechanisms governing gypsum precipitation is paramount for controlling its formation, optimizing crystallization processes, and preventing unwanted scaling. This technical guide provides a comprehensive overview of the core mechanisms of this compound precipitation, focusing on nucleation, crystal growth, and the influencing factors, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Precipitation

The formation of this compound from a supersaturated aqueous solution is a multi-step process that begins with the establishment of supersaturation, followed by nucleation and subsequent crystal growth. The overall process can be represented by the reaction:

Ca²⁺(aq) + SO₄²⁻(aq) + 2H₂O(l) → CaSO₄·2H₂O(s)

Nucleation: The Genesis of a Crystal

Nucleation is the initial step where molecules in a solution begin to form clusters that act as templates for crystal growth. This process can occur through two primary pathways: homogeneous and heterogeneous nucleation.

-

Homogeneous Nucleation: This occurs spontaneously in a pure, supersaturated solution without the influence of foreign particles. It requires a higher degree of supersaturation to overcome the energy barrier for the formation of a stable nucleus.[1][2]

-

Heterogeneous Nucleation: This is the more common pathway in practical scenarios, where nucleation is initiated on the surface of existing solid particles, such as dust, impurities, or even the walls of the reaction vessel.[3][4] The presence of these surfaces reduces the energy barrier for nucleation, allowing it to proceed at lower supersaturation levels.[4] Silica sand grains, for example, have been shown to be efficient primary heterogeneous nucleators for gypsum.[3]

Recent research has also revealed a more complex, non-classical precipitation pathway for gypsum. This pathway involves the initial formation of a disordered amorphous calcium sulfate (ACS) phase, which then transforms sequentially into calcium sulfate hemihydrate before the final, stable gypsum phase emerges.[5][6]

Crystal Growth: The Evolution of Form

Once stable nuclei are formed, they grow by the addition of solute molecules from the supersaturated solution. The rate of crystal growth is influenced by several factors, including the degree of supersaturation, temperature, and the presence of impurities. Most studies suggest that the crystal growth of gypsum follows a second-order rate law with respect to supersaturation, indicating that the growth is likely controlled by a surface reaction.[3][7] However, at higher driving forces, the order can increase to 3-4.[8]

The morphology of the resulting gypsum crystals is also highly dependent on the growth conditions. Prismatic and lenticular habits are commonly observed.[9] The presence of additives, such as organic acids or various ions, can significantly alter the crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions.[9][10]

Quantitative Insights into Gypsum Precipitation

The kinetics of gypsum precipitation can be quantified through several key parameters, including induction time and crystal growth rate.

Induction Time

The induction time is the period between the creation of a supersaturated solution and the appearance of a detectable solid phase.[1][2] It is a measure of the nucleation rate and is strongly influenced by factors such as supersaturation, temperature, and the presence of inhibitors.

| Parameter | Effect on Induction Time | Reference |

| Supersaturation | Decreases exponentially with increasing supersaturation. | [11] |

| Temperature | Decreases with increasing temperature. | [1][11] |

| Additives (e.g., polymers) | Increases in the presence of inhibitors like polyacrylic acid. | [10] |

| Ionic Strength | Decreases with higher ionic strength. | [2] |

| Cation/Anion Molar Ratio | Highly dependent on the ratio, especially at lower supersaturations. | [1] |

Crystal Growth Rate

The rate at which gypsum crystals grow is a critical parameter in controlling the overall precipitation process. It is typically measured as the change in crystal size or mass over time.

| Condition | Growth Rate | Reference |

| Low Supersaturation (55 °C) | 1.4 ± 0.2 × 10⁻⁵ nm/s | [12][13] |

| Temperature Effect | Increases exponentially with higher temperatures. | [12][13] |

| Low Temperature (15-25 °C) | 3.8 to 35.3 µm/day | [14] |

| Activation Energy for Crystal Growth | 34 ± 2 kJ/mol | [15] |

| Activation Energy for Nucleation | 51 to 71 kJ/mol (for supersaturation range 2.5 to 11) | [1] |

Experimental Protocols for Studying Gypsum Precipitation

A variety of experimental techniques are employed to investigate the kinetics and mechanisms of gypsum precipitation.

Preparation of Supersaturated Solutions

Supersaturated solutions of calcium sulfate are typically prepared by mixing equimolar solutions of a soluble calcium salt (e.g., CaCl₂) and a soluble sulfate salt (e.g., Na₂SO₄).[7][16] The initial concentrations of the reactant solutions are varied to achieve the desired level of supersaturation.[16]

Monitoring Precipitation Kinetics

Several methods can be used to monitor the progress of the precipitation reaction in real-time:

-

Conductometry: The electrical conductivity of the solution decreases as Ca²⁺ and SO₄²⁻ ions are removed from the solution to form solid gypsum. This change in conductivity can be continuously monitored to track the reaction progress.[16]

-

Potentiometry with Ion-Selective Electrodes: A calcium-ion-selective electrode (Ca-ISE) can be used to measure the activity of free calcium ions in the solution, providing a direct measure of the decrease in reactant concentration.[16]

-

Turbidity Measurements/Light Scattering: The formation of solid particles increases the turbidity of the solution. This can be monitored by measuring the scattering or transmission of a light beam passed through the solution to determine the induction time.[2]

-

Quartz Crystal Microbalance (QCM): This technique can be used to measure the mass of the deposited crystals in real-time, providing a sensitive method for identifying precipitation mechanisms and quantifying the amount of precipitate.[1]

Characterization of Precipitates

The solid phase formed during the precipitation process is characterized to determine its chemical composition, crystal structure, and morphology.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase of the precipitate (e.g., gypsum, hemihydrate, or anhydrite).[16]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology, allowing for the observation of crystal habit and size distribution.[16]

Visualizing the Precipitation Process

The following diagrams illustrate the key pathways and experimental workflows involved in the study of this compound precipitation.

Caption: Pathways of this compound Precipitation.

Caption: Experimental Workflow for Studying Gypsum Precipitation.

Conclusion

The precipitation of this compound from supersaturated solutions is a multifaceted process governed by the interplay of thermodynamics and kinetics. While classical nucleation and growth theories provide a fundamental framework, recent discoveries of non-classical pathways involving amorphous and intermediate phases highlight the complexity of the system. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for professionals in research and development who seek to control and manipulate this ubiquitous crystallization phenomenon. The methodologies and data presented in this guide offer a solid foundation for further investigation and application in diverse fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring induction period for this compound precipitation - ProQuest [proquest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A new precipitation pathway for this compound (gypsum) via amorphous and hemihydrate intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lyellcollection.org [lyellcollection.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Calcium sulfate precipitation in the presence of water-soluble polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ultraslow growth rates of giant gypsum crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. iris.unito.it [iris.unito.it]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Natural Sources and Geological Formation of Pure Calcium Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins and geological processes responsible for the formation of pure calcium sulfate dihydrate, commonly known as gypsum (CaSO₄·2H₂O). Understanding the genesis and inherent purity of this mineral is critical for its application in various scientific and pharmaceutical fields where high-purity raw materials are essential.

Geological Formation of this compound

Pure this compound is a naturally occurring mineral formed through several distinct geological pathways. The primary mechanisms of formation are evaporite deposition in marine and non-marine environments and hydrothermal precipitation. The purity and crystalline structure of the resulting gypsum deposits are heavily influenced by the conditions of their formation.

Evaporite Deposition

The most significant source of extensive and high-purity gypsum deposits is the evaporation of saline water in restricted basins.[1] This process, occurring over geological timescales, leads to the concentration of dissolved salts and their subsequent precipitation.

Marine Evaporites: In restricted marine environments, such as lagoons or shallow seas with limited connection to the open ocean, the rate of evaporation exceeds the inflow of freshwater.[2] This leads to a predictable sequence of mineral precipitation as the brine becomes increasingly concentrated. Typically, carbonates (calcite and aragonite) precipitate first, followed by gypsum, and then halite (rock salt) if evaporation continues.[1] The resulting gypsum beds are often layered and can be of considerable thickness and purity. For a deposit to be considered commercially viable, it should contain at least 75% gypsum.[3]

Non-Marine (Lacustrine) Evaporites: Similar processes occur in inland saline lakes, or playas, in arid and semi-arid regions. The chemical composition of these lakes is influenced by the geology of their drainage basins, leading to variations in the associated minerals. However, the fundamental principle of evaporative concentration driving gypsum precipitation remains the same.

Hydrothermal Deposition

Hydrothermal processes involve the circulation of hot, mineral-rich fluids through fractures and cavities in the Earth's crust. These fluids, often associated with volcanic activity, can become saturated with calcium and sulfate ions.[2] As these solutions cool or mix with groundwater, the solubility of calcium sulfate decreases, leading to the precipitation of gypsum, often in the form of veins.[2] Hydrothermal gypsum can be of very high purity, with the crystalline form, selenite, being a common product of this process. Some of the largest and purest gypsum crystals in the world have been formed through hydrothermal activity.

Hydration of Anhydrite

Anhydrite (CaSO₄) is an anhydrous calcium sulfate mineral that is often found in association with gypsum. When anhydrite comes into contact with groundwater, it can hydrate to form gypsum. This process involves a significant increase in volume and can result in the formation of massive gypsum beds.

Natural Sources and Varieties of Pure this compound

This compound occurs in various forms, each with distinct physical properties and levels of purity.

-

Rock Gypsum: This is the most common massive form of gypsum, found in extensive sedimentary beds.[3] Its purity can vary, with common impurities including limestone, shale, sand, and anhydrite.[3]

-

Selenite: This is the transparent, crystalline variety of gypsum.[3] It often forms in veins and cavities and is typically of high purity. Selenite crystals are known for their clarity and well-formed structures. Impurities, when present, are often superficial and can be removed by washing.

-

Alabaster: A fine-grained, massive variety of gypsum, alabaster is typically white and translucent.[3] It is known for its use in ornamental carvings due to its softness and uniform texture. Pure deposits of massive gypsum are often referred to as alabaster.[4]

-

Satin Spar: This is a fibrous variety of gypsum with a silky luster.[3] It occurs in veins and is characterized by its parallel, fibrous crystal growth.

Quantitative Analysis of Natural Gypsum Purity

The purity of natural gypsum is a critical parameter for its industrial and pharmaceutical applications. The table below summarizes the chemical composition and purity of gypsum from various geological sources. Impurities can include minerals such as quartz, calcite, dolomite, and clay minerals.[4]

| Geological Formation | Common Variety | Purity (% CaSO₄·2H₂O) | Major Impurities | Reference |

| Marine Evaporite | Rock Gypsum | 75 - 98+ | Limestone, Shale, Sand, Anhydrite | [3] |

| Marine Evaporite (Iran) | Anhydrite/Gypsum | >95 (calculated from oxides) | Halite, Clays, Dolomicrite | [5] |

| Hydrothermal | Selenite | High (often >98%) | Superficial mineral inclusions | [6] |

| Lacustrine Evaporite (Iran) | Massive, Selenite | Variable | Sr, Fe, Al, Mg, Na | [7] |

| Commercial Deposits (General) | Rock Gypsum | >75 | Limestone, Sand, Shale, Anhydrite | [3] |

| Gypsite (Earthy form) | Gypsite | ~50 | Clay, Sand | [8] |

Experimental Protocols for Purity Determination

Several analytical techniques are employed to determine the purity of this compound. The choice of method often depends on the expected impurities and the required level of accuracy.

Gravimetric Analysis

A classic and reliable method for determining the sulfate content, and thus the gypsum purity, involves the precipitation of sulfate ions as barium sulfate.

Methodology:

-

A precisely weighed sample of the gypsum is dissolved in dilute hydrochloric acid.

-

The solution is heated, and an excess of barium chloride solution is added to precipitate barium sulfate (BaSO₄).

-

The precipitate is filtered, washed, dried, and weighed.

-

The percentage of sulfate (SO₃) and subsequently the purity of gypsum (CaSO₄·2H₂O) is calculated from the weight of the barium sulfate precipitate.

X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a sample and to quantify their relative abundances.

Methodology:

-

The gypsum sample is finely ground to a homogeneous powder.

-

The powdered sample is mounted in a sample holder and placed in an X-ray diffractometer.

-

The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded.

-

The resulting diffractogram is compared to standard diffraction patterns of gypsum and potential impurity minerals for identification.

-

Quantitative analysis can be performed using methods such as the Rietveld refinement to determine the weight percentage of each mineral phase, including gypsum.

Inductively Coupled Plasma (ICP) Spectroscopy

ICP, often coupled with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), is used to determine the elemental composition of the gypsum sample, including major, minor, and trace elements.

Methodology:

-

A known weight of the gypsum sample is dissolved in an appropriate acid mixture.

-

The resulting solution is introduced into the plasma of the ICP instrument.

-

The atoms and ions in the plasma are excited and emit light at characteristic wavelengths (ICP-OES) or are separated by their mass-to-charge ratio (ICP-MS).

-

The intensity of the emitted light or the ion count is proportional to the concentration of each element.

-

The purity of the gypsum can be calculated from the concentrations of calcium and sulfur.

Visualizing Geological and Experimental Processes

The following diagrams, created using the DOT language, illustrate the key geological formation pathways and a typical experimental workflow for gypsum analysis.

Caption: Evaporite deposition pathway for gypsum formation.

Caption: Hydrothermal pathway for gypsum formation.

Caption: Experimental workflow for gypsum purity analysis.

References

- 1. Evaporite - Wikipedia [en.wikipedia.org]

- 2. Gypsum - Wikipedia [en.wikipedia.org]

- 3. minerals.net [minerals.net]

- 4. Gypsum | Common Minerals [commonminerals.esci.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. geopersia.ut.ac.ir [geopersia.ut.ac.ir]

- 8. scribd.com [scribd.com]

The Influence of pH on the Crystal Growth of Calcium Sulfate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role pH plays in the crystallization of calcium sulfate dihydrate (gypsum). Understanding and controlling this process is paramount in various fields, from preventing industrial scale formation to ensuring the quality and efficacy of pharmaceutical formulations where gypsum may be used as an excipient or be an undesired byproduct. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms to offer a comprehensive resource for professionals in the field.

The Critical Role of pH in Gypsum Crystallization

The pH of an aqueous solution significantly influences the nucleation, growth kinetics, and morphology of this compound crystals. These effects are primarily attributed to the influence of pH on the speciation of sulfate and calcium ions, the surface charge of existing crystals, and the effectiveness of any present inhibitors or additives. Generally, a lower pH environment is reported to be beneficial for gypsum formation and can promote the growth of its crystals.[1][2] Conversely, other studies have suggested that pH has a minimal effect on the rate constant and the driving force for crystallization under certain conditions.[3] This highlights the complex and multifaceted nature of pH's influence, which is often intertwined with other factors such as temperature, ionic strength, and the presence of impurities.[4][5]

Effect on Nucleation and Induction Period